![molecular formula C6H7NO3S B8572271 Pyridine, 2-(methylsulfonyl)-, 1-oxide CAS No. 75853-86-0](/img/structure/B8572271.png)
Pyridine, 2-(methylsulfonyl)-, 1-oxide
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Description
Pyridine, 2-(methylsulfonyl)-, 1-oxide is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Pyridine derivatives have been extensively studied for their antibacterial properties. Pyridine, 2-(methylsulfonyl)-, 1-oxide has shown enhanced antibacterial activity compared to its parent pyridine compounds. Research indicates that this compound can synergistically enhance the antibacterial effects of plant extracts against various pathogens, including Escherichia coli and Clostridium perfringens .
Pharmacological Importance
The compound serves as a scaffold in drug design due to its structural features. It has been incorporated into various therapeutic agents including antibiotics and antifungals. The presence of the methylsulfonyl group contributes to the pharmacokinetics and pharmacodynamics of these drugs, enhancing their efficacy .
Biochemical Applications
Enzyme Catalysis
Pyridine N-oxide is known to catalyze various biochemical reactions. For instance, it has been utilized in the esterification of alcohols with acetic anhydride, demonstrating its utility in synthetic organic chemistry . The compound's ability to facilitate reactions involving carbonyl compounds has been documented, showcasing its role as a versatile reagent in organic synthesis.
Oxyfunctionalization of Pyridine Derivatives
Recent studies have highlighted the use of whole cells from Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives. This bioconversion process allows for the production of hydroxylated pyridine derivatives, which are valuable in pharmaceutical applications .
Environmental Science
Pollutant Degradation
Pyridine derivatives have been explored for their potential in environmental remediation. The compound can be involved in the degradation of pollutants through biocatalytic processes. For example, specific microbial strains can utilize pyridine as a carbon source, leading to the transformation of toxic compounds into less harmful substances .
Table 1: Antibacterial Activity Comparison
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
Pyridine, 2-(methylsulfonyl)-1-oxide | < 1 | Antibacterial |
Traditional Antibiotics | > 1 | Antibacterial |
Plant Extracts | < 1 | Synergistic Effect |
Case Study: Synthesis and Application
A study demonstrated the synthesis of hydroxylated pyridine derivatives using Burkholderia sp. MAK1. The reaction conditions were optimized for temperature and substrate concentration, achieving over 97% conversion efficiency within six hours at optimal temperatures (30-35°C) . This case highlights not only the compound's potential in drug development but also its application in bioremediation strategies.
Properties
CAS No. |
75853-86-0 |
---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI Key |
OLJBXRIUTKMNEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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